Cyclohexylglycine

Description

The exact mass of the compound l-alpha-Cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

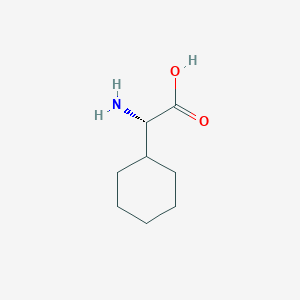

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279475 | |

| Record name | 2-amino-2-cyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-29-9 | |

| Record name | Cyclohexylglycine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5664-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-cyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LLL792IE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a bulky cyclohexyl group attached to the α-carbon, impart distinct physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, with a focus on its role as a modulator of glycine receptors.

Chemical Structure and Stereoisomerism

This compound, systematically named 2-amino-2-cyclohexylacetic acid, is a chiral molecule existing as two enantiomers: (S)-cyclohexylglycine (L-cyclohexylglycine) and (R)-cyclohexylglycine (D-cyclohexylglycine), as well as a racemic mixture of both. The presence of the cyclohexyl ring introduces significant steric bulk, influencing the molecule's conformation and its interactions with biological targets.

The absolute configuration of the chiral center dramatically affects the biological activity of this compound derivatives. Therefore, the stereoselective synthesis or efficient resolution of the enantiomers is crucial for its application in drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 2-amino-2-cyclohexylacetic acid | |

| Chemical Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | (S)-isomer: ~255 °C(R)-isomer: ~256 °C | |

| Boiling Point | Data not consistently available; decomposes upon heating. | |

| Solubility | Soluble in water and polar organic solvents. | [3] |

| pKa | Estimated values are approximately 2.3 for the carboxylic acid group and 9.6 for the amino group, similar to other amino acids. | |

| LogP | 0.9786 |

Experimental Protocols

Enantioselective Synthesis of (S)-Cyclohexylglycine

A common method for the enantioselective synthesis of (S)-cyclohexylglycine is the hydrogenation of (S)-phenylglycine.[3]

Methodology:

-

Reaction Setup: A slurry of (S)-phenylglycine (1 equivalent) is prepared in a mixture of 30% aqueous HCl and water in an autoclave.

-

Catalyst Addition: 5% Rhodium on Carbon (Rh/C) is added as the catalyst.

-

Hydrogenation: The mixture is stirred at 50 °C under a hydrogen gas pressure of 3.6 bar for approximately 40 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The reaction mixture is brought to room temperature.

-

Isolation: The product, (S)-cyclohexylglycine, is isolated by neutralizing the reaction mixture, followed by filtration and drying.

Analytical Workflow for Synthesis Monitoring:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound typically shows a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexyl protons. The α-proton signal appears as a doublet around δ 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum displays signals for the cyclohexyl carbons between δ 25-45 ppm, the α-carbon around δ 60 ppm, and the carboxyl carbon above δ 175 ppm.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of this compound (m/z 158.1 for [M+H]⁺).[4] The fragmentation pattern often involves the loss of the carboxylic acid group and fragmentation of the cyclohexyl ring.

Biological Significance: Modulation of Glycine Receptors

This compound and its derivatives are known to act as modulators of glycine receptors (GlyRs).[5] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6]

Glycine Receptor Signaling Pathway:

Glycine, the endogenous agonist, binds to the extracellular domain of the GlyR, causing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thus producing an inhibitory signal.

This compound-containing molecules can act as allosteric modulators, binding to a site on the receptor distinct from the glycine binding site.[7] This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to glycine. This modulation presents a promising avenue for the development of drugs targeting neurological disorders associated with imbalances in inhibitory neurotransmission.[7]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties, coupled with its ability to modulate the activity of glycine receptors, make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. A thorough understanding of its chemical properties, stereochemistry, and biological interactions is paramount for its successful application in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important non-proteinogenic amino acid.

References

- 1. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-cyclohexylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-cyclohexylacetic acid, also known as (S)-cyclohexylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique sterically demanding cyclohexyl side chain makes it a valuable building block for the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid, focusing on experimental protocols, quantitative data, and logical workflows.

Synthetic Strategies

Several synthetic strategies can be employed for the asymmetric synthesis of (S)-2-Amino-2-cyclohexylacetic acid. The most prominent methods include:

-

Asymmetric Hydrogenation of (S)-Phenylglycine: A direct and efficient method that relies on the stereospecific reduction of the aromatic ring of readily available (S)-phenylglycine.

-

Diastereoselective Strecker Synthesis: A classical approach to amino acid synthesis, adapted for asymmetry through the use of a chiral auxiliary.

-

Enzymatic Resolution: A biocatalytic method to separate the desired (S)-enantiomer from a racemic mixture.

-

Alkylation of Chiral Glycine Enolate Equivalents: A versatile method involving the stereoselective alkylation of a chiral glycine template with a cyclohexyl electrophile.

This guide will provide a detailed experimental protocol for the asymmetric hydrogenation method, for which specific literature data is available, and discuss the general principles of the other key strategies.

Experimental Protocols and Data

Asymmetric Hydrogenation of (S)-Phenylglycine

This method stands out for its high yield and excellent preservation of stereochemical integrity. The protocol described below is based on the work of Minnaard, A. J., et al.[1]

Experimental Protocol:

A slurry of (S)-phenylglycine (20.0 g, 0.132 mol, 99% e.e.) in a solution of 30% aqueous HCl (25 g, 0.208 mol) and water (90 g) is placed in an autoclave. To this mixture, 5% Rhodium on Carbon (Rh/C) catalyst (2.10 g, 59% moisture content) is added. The autoclave is sealed and the slurry is stirred at 50°C. After approximately 30 minutes, the starting material completely dissolves. The reaction is continued for 40 hours under a hydrogen gas pressure of 3.6 bar, with continuous stirring at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The filtrate is then neutralized, leading to the precipitation of the product. The solid product is collected by filtration and dried to yield pure (S)-2-Amino-2-cyclohexylacetic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (S)-Phenylglycine | [1] |

| Catalyst | 5% Rh/C | [1] |

| Temperature | 50°C | [1] |

| Pressure | 3.6 bar H₂ | [1] |

| Reaction Time | 40 hours | [1] |

| Yield | 92% | [1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

This method provides an excellent yield and demonstrates that the hydrogenation of the phenyl ring occurs without racemization at the alpha-carbon.[1]

Alternative Synthetic Routes

While the asymmetric hydrogenation of (S)-phenylglycine is a highly effective method, other synthetic strategies offer alternative approaches.

Diastereoselective Strecker Synthesis

The Strecker synthesis is a fundamental method for preparing alpha-amino acids. To achieve enantioselectivity, a chiral auxiliary is typically employed. The general workflow is as follows:

-

Imine Formation: Cyclohexanecarboxaldehyde is reacted with a chiral amine (the chiral auxiliary) to form a chiral imine.

-

Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The chiral auxiliary directs the cyanide attack to one face of the imine, leading to the formation of a diastereomerically enriched alpha-aminonitrile.

-

Hydrolysis and Auxiliary Removal: The nitrile group is hydrolyzed to a carboxylic acid, and the chiral auxiliary is subsequently cleaved to yield the desired (S)-2-Amino-2-cyclohexylacetic acid.

The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 2-Amino-2-cyclohexylacetic acid, this can be achieved by:

-

Racemic Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

-

Enzyme-Catalyzed Hydrolysis: A stereoselective enzyme, such as a lipase or protease, is used to selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid. For example, the enzyme could selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted.

-

Separation: The unreacted (S)-ester can then be separated from the (R)-amino acid.

-

Hydrolysis: The isolated (S)-ester is then hydrolyzed to afford the final product, (S)-2-Amino-2-cyclohexylacetic acid.

The efficiency of this method depends on the selectivity of the enzyme for one of the enantiomers.

Alkylation of Chiral Glycine Enolate Equivalents

This approach involves the use of a chiral glycine derivative which can be deprotonated to form a chiral enolate. This enolate is then reacted with a cyclohexyl electrophile.

-

Formation of Chiral Glycine Derivative: Glycine is reacted with a chiral auxiliary to form a chiral Schiff base or a related derivative.

-

Deprotonation: A strong base is used to deprotonate the alpha-carbon of the glycine unit, forming a chiral enolate.

-

Alkylation: The chiral enolate is then reacted with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The chiral auxiliary directs the alkylation to occur from one face, leading to a high diastereoselectivity.

-

Hydrolysis and Auxiliary Removal: The product is then hydrolyzed to cleave the chiral auxiliary and reveal the desired (S)-2-Amino-2-cyclohexylacetic acid.

Visualizations

Figure 1: Overview of synthetic pathways to (S)-2-Amino-2-cyclohexylacetic acid.

Figure 2: Experimental workflow for the asymmetric hydrogenation of (S)-phenylglycine.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid is achievable through several synthetic routes. The asymmetric hydrogenation of (S)-phenylglycine offers a direct, high-yielding, and stereospecific method with a straightforward experimental protocol. Alternative methods such as the diastereoselective Strecker synthesis, enzymatic resolution, and alkylation of chiral glycine enolates provide valuable and versatile approaches, the suitability of which may depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary foundational knowledge for researchers and professionals to select and implement an appropriate synthetic strategy for obtaining this important unnatural amino acid.

References

Cyclohexylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Cyclohexylglycine, its Physicochemical Properties, and its Role in Scientific Research and Pharmaceutical Development.

This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a cyclohexyl ring attached to the alpha-carbon of glycine, impart distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for studying biological systems. This guide provides a detailed overview of this compound, including its chemical identifiers, molecular properties, and relevant applications for researchers and scientists.

Core Physicochemical Data

The fundamental properties of this compound and its common derivatives are crucial for their application in experimental settings. The following tables summarize the key quantitative data for various forms of this compound.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | Synonym(s) | CAS Number | PubChem CID |

| (R)-Cyclohexylglycine | D-Cyclohexylglycine; (2R)-2-amino-2-cyclohexylacetic acid | 14328-52-0 | 736849[1] |

| (S)-Cyclohexylglycine | L-Cyclohexylglycine; (S)-2-Amino-2-cyclohexylacetic acid | 14328-51-9 | 224391[2] |

| This compound | 2-Amino-2-cyclohexylacetic acid | 5664-29-9 | Not Available |

| N-Cyclohexylglycine | - | Not Available | 42810[3] |

| Boc-L-Cyclohexylglycine | N-(tert-Butoxycarbonyl)-L-2-cyclohexylglycine | 109183-71-3 | Not Available |

Table 2: Molecular Properties of this compound and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₅NO₂ | 157.21[1][3][4] |

| Boc-L-Cyclohexylglycine | C₁₃H₂₃NO₄ | 257.33 - 257.35[5][6] |

Applications in Research and Drug Development

This compound and its derivatives serve as versatile tools in various research and development endeavors.

Pharmaceutical Development: The primary application of this compound lies in its use as a chiral building block for the synthesis of pharmaceuticals. Its rigid cyclohexyl group can introduce conformational constraints into peptide-based drugs, potentially leading to increased potency, selectivity, and metabolic stability. For instance, D-2-Cyclohexylglycine is utilized in the development of therapeutic agents targeting the central nervous system.[4]

Neuropharmacological Research: Certain derivatives of this compound have been investigated for their modulatory effects on neurotransmitter systems. D-2-Cyclohexylglycine, for example, is explored for its ability to modulate glycine receptors, making it a subject of interest in studies related to neurological disorders and pain management.[4]

Experimental Protocols and Methodologies

This workflow begins with the incorporation of a protected form of this compound, such as Boc-L-cyclohexylglycine, into a peptide sequence using solid-phase peptide synthesis. Following synthesis, the peptide is cleaved from the solid support, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity before being subjected to biological assays to evaluate its activity. Promising candidates may then undergo lead optimization and further preclinical development.

Logical Relationships in Application

The decision to use a specific isomer of this compound is dictated by the desired stereochemistry of the final compound, which is often critical for its biological activity. The following diagram illustrates the logical relationship between the choice of starting material and its application.

Both D- and L-isomers of this compound are valuable in organic synthesis as chiral auxiliaries. In the context of drug development, the specific stereoisomer is chosen based on the target and the desired pharmacological effect. For instance, as mentioned, D-2-Cyclohexylglycine has been explored for its effects on the central nervous system, while L-Cyclohexylglycine is more commonly incorporated into peptide sequences to mimic natural amino acids with bulky side chains.

References

- 1. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy Boc-L-cyclohexylglycine | 109183-71-3 [smolecule.com]

The Multifaceted Biological Activities of Cyclohexylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylglycine, a non-proteinogenic amino acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives have shown notable potential as anticancer agents, particularly when incorporated into metal complexes. These compounds often exert their effects through interactions with DNA, leading to the inhibition of cancer cell proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [Pt(NH₃)₂(L)]NO₃ (Complex 1) | HCT116 (Human Colon Cancer) | 35.51 | [1] |

| [Pt(bipy)(L)]NO₃ (Complex 2) | HCT116 (Human Colon Cancer) | 51.33 | [1] |

| Carboplatin (Reference) | HCT116 (Human Colon Cancer) | 51.94 | [1] |

L denotes the this compound ligand.

Mechanism of Action: DNA Interaction

Platinum-based complexes containing this compound ligands have been shown to interact with DNA, a key mechanism for their anticancer effects. These interactions are often non-covalent, involving groove binding and electrostatic interactions, which disrupt the natural structure of DNA and inhibit replication.[1] Molecular docking studies have indicated significant binding energies between these complexes and DNA.[1]

Caption: Proposed mechanism of anticancer action for this compound-Platinum complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

This compound derivative stock solution

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. Certain 4-amino this compound analogues have demonstrated potent inhibitory activity against this enzyme.

| Compound/Derivative | DPP-IV IC50 (nM) | Reference |

| Bis-sulfonamide 15e | 2.6 | [2] |

| 2,4-difluorobenzenesulfonamide 15b | - | [2] |

| 1-naphthyl amide 16b | - | [2] |

Specific IC50 values for 15b and 16b were not provided in the abstract, but they were noted to have an acceptable in vitro profile.

DPP-IV inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and reduced glucagon release, ultimately lowering blood glucose levels.

Caption: Signaling pathway of DPP-IV inhibition by this compound derivatives.

A common method for assessing DPP-IV inhibition is a fluorescence-based assay using a substrate that releases a fluorescent product upon cleavage by DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound derivative test compounds

-

Known DPP-IV inhibitor (positive control, e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Enzyme Reaction: In each well of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound or control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition

CDK12 is involved in the regulation of transcription and is a target in cancer therapy. Certain arylurea derivatives containing a cyclohexyl group have shown potent and selective CDK12 inhibitory activity.

CDK12 plays a crucial role in coordinating transcription with mRNA processing. Its inhibition can sensitize cancer cells to DNA-damaging agents. CDK12 is involved in several oncogenic pathways, and its overexpression is linked to some cancers.

Caption: Role of CDK12 in cancer and its inhibition.

Acetylcholinesterase (AChE) Inhibition

AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Some cyclohexenone derivatives have shown AChE inhibitory activity.

| Compound/Derivative | AChE IC50 (µM) | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | 0.93 to 133.12 | [3] |

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound derivative test compounds

-

Known AChE inhibitor (positive control, e.g., donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

-

Reaction Mixture: In each well, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding the ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial and Antiviral Activities

The exploration of this compound derivatives for their antimicrobial and antiviral properties is an emerging area of research. While extensive quantitative data is not yet widely available, initial studies suggest potential in these therapeutic areas.

Antimicrobial Activity

Some derivatives of cyclohexane have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

This compound derivative test compounds

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

The evaluation of this compound derivatives against various viruses is a promising field. A patent application has described the use of certain this compound derivatives as agents that accelerate the death of HIV-infected cells.[4]

Experimental Protocol: Viral Replication Assay (General)

Assessing the antiviral activity typically involves infecting host cells with a virus and then treating them with the test compound to measure the inhibition of viral replication.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium

-

This compound derivative test compounds

-

Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral nucleic acids, or ELISA for viral proteins)

Procedure:

-

Cell Culture: Plate host cells in a suitable format (e.g., 24- or 96-well plates) and grow to an appropriate confluency.

-

Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI). After a short adsorption period, remove the viral inoculum and add a medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: At the end of the incubation, quantify the extent of viral replication using a suitable method.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 (half-maximal effective concentration).

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents and potent enzyme inhibitors highlights their potential for the development of novel therapeutics. The emerging evidence of their antimicrobial and antiviral activities further broadens their therapeutic applicability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20240252466A1 - Cyclohexylgycine derivatives as selective cytotoxic agents - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclohexylglycine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, particularly the bulky and lipophilic cyclohexyl ring, impart favorable properties to parent molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in the design and development of novel therapeutic agents, with a focus on its application in two distinct and significant areas: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and platinum-based anticancer agents.

This compound as a Scaffold in Drug Design

The incorporation of a this compound moiety into a drug candidate can significantly influence its pharmacological properties. The cyclohexyl group can establish crucial van der Waals interactions within the binding pocket of a target protein, leading to increased potency. Furthermore, its steric bulk can shield adjacent chemical bonds from enzymatic degradation, thereby prolonging the drug's half-life. The chirality of this compound also allows for stereospecific interactions with biological targets, a critical aspect of modern drug design.

I. This compound in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the development of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1]

A. Quantitative Data on this compound-Based DPP-IV Inhibitors

Substituted 4-amino this compound analogues have shown significant promise as potent DPP-IV inhibitors. The following table summarizes the in vitro activity of a key example.

| Compound ID | Structure | DPP-IV IC50 (nM) | Selectivity | Pharmacokinetic Profile (Rat) | Reference |

| 15e | Bis-sulfonamide derivative of 4-amino this compound | 2.6 | Excellent selectivity over other proteases | Good pharmacokinetic properties | [2] |

| 15b | 2,4-difluorobenzenesulfonamide derivative of 4-amino this compound | - | Acceptable in vitro profile | Good pharmacokinetic properties, orally efficacious at 3 mpk in an OGTT in lean mice | [2] |

| 16b | 1-naphthyl amide derivative of 4-amino this compound | - | Acceptable in vitro profile | Good pharmacokinetic properties | [2] |

B. Structure-Activity Relationship (SAR) of this compound-Based DPP-IV Inhibitors

The exploration of 4-amino this compound analogues has provided valuable insights into the structure-activity relationships governing their DPP-IV inhibitory activity.[3]

-

Amino Group: The primary amine of the this compound scaffold is crucial for interacting with the catalytic site of DPP-IV.

-

Cyclohexyl Ring: The cyclohexyl moiety occupies a hydrophobic pocket (S1 pocket) in the enzyme's active site, contributing significantly to binding affinity. Modifications to this ring can modulate potency and selectivity.

-

Substituents on the Amino Group: The nature of the substituent on the amino group dramatically influences the inhibitory potency. For instance, the bis-sulfonamide group in compound 15e leads to a highly potent inhibitor. Aromatic sulfonamides, such as the 2,4-difluorobenzenesulfonamide in compound 15b , also confer significant activity and favorable pharmacokinetic properties.[2]

C. Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound-based DPP-IV inhibitors is the competitive and reversible inhibition of the DPP-IV enzyme. This inhibition prevents the degradation of GLP-1 and GIP, leading to an increase in their circulating levels and prolonged activity.[1] The enhanced incretin signaling results in:

-

Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4]

-

Suppressed Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.

D. Experimental Protocols

A general synthetic approach to 4-amino this compound analogues involves the following key steps, which can be adapted from the synthesis of other DPP-IV inhibitors:[5]

-

Protection of the Amino Acid: The starting this compound is protected at both the amino and carboxylic acid functionalities. Common protecting groups include Boc for the amine and methyl or ethyl ester for the carboxylic acid.

-

Modification of the Cyclohexyl Ring: The 4-amino group is introduced onto the cyclohexyl ring. This may involve multiple steps, including oxidation to a ketone, reductive amination, and subsequent protection of the newly introduced amine.

-

Deprotection and Coupling: Selective deprotection of the primary amino group of the this compound core allows for coupling with various sulfonyl chlorides or carboxylic acids to introduce the desired side chains.

-

Final Deprotection: Removal of the remaining protecting groups yields the final 4-amino this compound analogue.

The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.[6]

-

Reagents:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds and a reference inhibitor (e.g., sitagliptin)

-

-

Procedure: a. Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. b. In a 96-well microplate, add the DPP-IV enzyme solution to each well containing either the test compound, reference inhibitor, or buffer (for control). c. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. This compound in Platinum-Based Anticancer Agents

Platinum-based drugs, such as cisplatin, are among the most effective and widely used anticancer agents. Their mechanism of action primarily involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis.[7] However, their clinical use is often limited by severe side effects and the development of drug resistance. The incorporation of this compound as a ligand in platinum complexes is a strategy being explored to overcome these limitations. The bulky cyclohexyl group can influence the complex's lipophilicity, cellular uptake, and DNA binding properties.[8]

A. Quantitative Data on this compound-Containing Platinum Complexes

The in vitro anticancer activity of two novel platinum(II) complexes containing this compound has been evaluated against the HCT116 human colon cancer cell line.[8]

| Complex ID | Structure | HCT116 IC50 (µM) | Reference |

| 1 | [Pt(NH₃)₂(this compound)]NO₃ | 35.51 | [8] |

| 2 | [Pt(bipy)(this compound)]NO₃ | 51.33 | [8] |

| Carboplatin | - | 51.94 | [8] |

B. Predicted ADME Properties

Computational studies have been used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these platinum complexes.[8]

| Complex ID | Molecular Weight ( g/mol ) | logP | H-bond Acceptors | H-bond Donors | Lipinski's Rule of 5 Violations |

| 1 | 422.38 | -2.18 | 4 | 5 | 0 |

| 2 | 546.51 | -0.24 | 4 | 2 | 0 |

These predictions suggest that both complexes possess drug-like properties and are likely to have good oral bioavailability.

C. Mechanism of Action and DNA Interaction

The proposed mechanism of action for these this compound-containing platinum complexes involves non-covalent interactions with DNA, primarily through minor groove binding and electrostatic interactions.[8] This is in contrast to cisplatin, which forms covalent cross-links with DNA.[7] The non-covalent binding mode may lead to a different spectrum of activity and potentially overcome resistance mechanisms associated with cisplatin. Molecular docking studies have indicated that these complexes can fit into the minor groove of the DNA double helix.[8]

The following diagram depicts the experimental workflow for evaluating the anticancer activity and DNA binding of these platinum complexes.

D. Experimental Protocols

The synthesis of this complex is a multi-step process:[8][9]

-

Preparation of the Aqua Complex: A suspension of [Pt(bipy)Cl₂] and two equivalents of AgNO₃ in a water/acetone mixture is stirred in the dark. The precipitated AgCl is removed by filtration to yield a solution of --INVALID-LINK--₂.

-

Ligand Exchange: The this compound ligand is added to the aqueous solution of the aqua complex, and the pH is adjusted to be slightly basic to facilitate the coordination of the amino acid to the platinum center.

-

Isolation and Purification: The resulting solution is concentrated, and the product is precipitated by the addition of a suitable organic solvent. The solid is collected by filtration, washed, and dried to yield the final complex.

The cytotoxicity of the platinum complexes can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the platinum complexes for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of ~570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Conclusion

This compound has proven to be a versatile and valuable building block in medicinal chemistry, enabling the development of potent and selective drug candidates in diverse therapeutic areas. As demonstrated in this guide, its incorporation into DPP-IV inhibitors has led to compounds with nanomolar potency and favorable pharmacokinetic profiles for the treatment of type 2 diabetes. In the realm of oncology, this compound-containing platinum complexes offer a promising new approach to cancer therapy by exhibiting a distinct DNA binding mechanism that may circumvent the limitations of traditional platinum drugs. The detailed experimental protocols and structure-activity relationship insights provided herein serve as a valuable resource for researchers and scientists dedicated to the design and development of next-generation therapeutics leveraging the unique properties of the this compound scaffold. Further exploration of this privileged substructure is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of GIP and pancreatic GLP-1 in the glucoregulatory effect of DPP-4 inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cyclohexylglycine: A Versatile Scaffold for Therapeutic Innovation

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features, including a bulky hydrophobic cyclohexyl ring, impart favorable properties such as enhanced metabolic stability, conformational constraint, and the ability to serve as a key pharmacophore in various biological targets. This technical guide provides an in-depth analysis of the core therapeutic applications of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Metabolic Diseases

This compound analogues have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels.[1][2][3] This mechanism of action positions this compound-based DPP-IV inhibitors as promising therapeutic agents for the management of type 2 diabetes.[2]

Quantitative Data: In Vitro Potency of this compound Analogues

A number of substituted 4-amino this compound analogues have demonstrated high-affinity inhibition of the DPP-IV enzyme. The following table summarizes the in vitro inhibitory potency of selected compounds.

| Compound ID | Structure/Description | DPP-IV Inhibition IC50 (nM) | Selectivity |

| 15e | Bis-sulfonamide analogue | 2.6[1] | Excellent over counterscreens[1] |

| 15b | 2,4-difluorobenzenesulfonamide analogue | - | Good in vitro profile[1] |

| 16b | 1-naphthyl amide analogue | - | Good in vitro profile[1] |

Note: Specific IC50 values for 15b and 16b were not publicly available in the reviewed literature, but their favorable profiles were highlighted.

Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis

The signaling cascade initiated by the inhibition of DPP-IV is depicted in the diagram below.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The following is a representative protocol for an OGTT in mice to evaluate the in vivo efficacy of a this compound-based DPP-IV inhibitor. This protocol is synthesized from established methodologies.

Objective: To assess the effect of an experimental compound on glucose clearance after an oral glucose challenge.

Materials:

-

C57BL/6 mice

-

Experimental compound (this compound analogue)

-

Vehicle (e.g., 0.5% methylcellulose)

-

D-glucose solution (20% in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast mice for 5-6 hours before the glucose challenge, with free access to water.

-

Baseline Blood Glucose: At time t = -30 minutes, administer the experimental compound or vehicle via oral gavage. At t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

-

Glucose Challenge: Immediately after the baseline blood draw, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for both the treatment and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance.

Antiviral Activity

Derivatives of this compound, specifically (D)- and (L)-cyclohexenyl-G, have demonstrated potent and selective activity against herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[3] The mechanism of action involves the phosphorylation of these nucleoside analogues by the viral-encoded thymidine kinase (TK), leading to the inhibition of viral DNA replication.[4][5]

Quantitative Data: In Vitro Antiviral Activity

The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected this compound derivatives and related compounds against various herpesviruses.

| Compound | Virus | EC50/IC50 (µg/mL) | Cell Line | Reference |

| (D)- and (L)-cyclohexenyl-G | HSV-1, HSV-2, VZV, CMV | Potent and Selective Activity | - | [3] |

| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) | HSV-1 (Tomioka) | 0.020 | - | [6] |

| Acyclovir (control) | HSV-1 (Tomioka) | 0.81 | - | [6] |

| 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol (4b) | HSV-1, HSV-2 | 0.07 | - | [7] |

Note: While the potent activity of (D)- and (L)-cyclohexenyl-G is reported, specific EC50 values were not available in the public domain from the reviewed sources.

Signaling Pathway: Mechanism of Action of Cyclohexenyl-G

The antiviral action of cyclohexenyl-G is initiated by its selective phosphorylation by viral thymidine kinase, a process that does not efficiently occur in uninfected host cells.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the standard method for determining the in vitro antiviral activity of a compound against herpesviruses.

Objective: To quantify the inhibition of viral plaque formation by an experimental compound.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes simplex virus (HSV-1 or HSV-2) stock of known titer

-

Experimental compound (Cyclohexenyl-G derivative)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Methylcellulose or other overlay medium

-

Crystal violet staining solution

-

96-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the experimental compound in cell culture medium.

-

Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with medium containing various concentrations of the experimental compound and methylcellulose. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Anticancer Potential

Platinum complexes incorporating a this compound ligand have been synthesized and evaluated for their anticancer properties. These compounds are designed to act as DNA-damaging agents, a hallmark of platinum-based chemotherapy. The cytotoxic effects of these novel complexes have been demonstrated in human colon cancer cell lines.

Quantitative Data: Cytotoxicity of Platinum-Cyclohexylglycine Complexes

The in vitro cytotoxic activity of two novel platinum(II) complexes containing a this compound ligand was assessed against the HCT116 human colon cancer cell line.

| Compound | Description | IC50 (µM) after 72h | Cell Line | Reference |

| Complex 1 | [Pt(NH3)2(L)]NO3 | 35.51 | HCT116 | [8] |

| Complex 2 | [Pt(bipy)(L)]NO3 | 51.33 | HCT116 | [8] |

| Carboplatin (control) | - | 51.94 | HCT116 | [8] |

(L = this compound ligand)

Logical Relationship: Proposed Anticancer Mechanism

The proposed mechanism of action for these platinum-cyclohexylglycine complexes involves cellular uptake, interaction with DNA to form adducts, and the subsequent induction of apoptosis (programmed cell death).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

HCT116 human colon cancer cells

-

Experimental compounds (Platinum-cyclohexylglycine complexes)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HCT116 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the experimental compounds to the wells. Include a vehicle control (no compound) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Neurological Applications

This compound and its derivatives are being investigated for their potential to modulate neurotransmitter systems in the central nervous system, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders. While specific quantitative data for this compound derivatives are not widely available in the public domain, the general approach to characterizing their activity is well-established.

Quantitative Data: NMDA Receptor Modulation

Data on the specific binding affinities and functional modulation (IC50/EC50) of this compound derivatives at NMDA receptor subtypes is an active area of research. The table below is a template for the types of quantitative data that would be generated in such studies.

| Compound | NMDA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, µM) | Mode of Action |

| Hypothetical CG-Derivative 1 | GluN1/GluN2A | Data to be determined | Data to be determined | Antagonist/PAM/NAM |

| Hypothetical CG-Derivative 2 | GluN1/GluN2B | Data to be determined | Data to be determined | Antagonist/PAM/NAM |

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator

Experimental Workflow: Characterization of NMDA Receptor Modulators

The following workflow diagram illustrates the key experimental steps involved in characterizing the activity of a novel compound at the NMDA receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a common method for functionally characterizing the effects of a compound on specific NMDA receptor subtypes expressed in a heterologous system.

Objective: To determine the functional activity (e.g., antagonism, potentiation) and potency (IC50/EC50) of a compound at a specific NMDA receptor subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents)

-

Agonists (glutamate and glycine)

-

Experimental compound (this compound derivative)

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNA encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

-

Compound Application: Co-apply the experimental compound at various concentrations with the agonists to assess its effect on the NMDA receptor-mediated current.

-

Data Acquisition and Analysis: Record the current responses in the absence and presence of the experimental compound. For antagonists, generate a concentration-response curve by plotting the percentage inhibition of the agonist-evoked current against the compound concentration to determine the IC50. For potentiators, plot the percentage increase in current to determine the EC50 and maximal potentiation.

Role in Drug Synthesis

Beyond its direct therapeutic potential, L-Cyclohexylglycine is a valuable chiral building block in the synthesis of complex pharmaceutical agents. A notable example is its use as a key intermediate in the production of Telaprevir, an antiviral drug previously used for the treatment of Hepatitis C.[9]

Experimental Workflow: Synthesis of Telaprevir Intermediate

The following diagram outlines a key step in the synthesis of a Telaprevir intermediate starting from L-Cyclohexylglycine methyl ester.

Conclusion

The diverse range of biological activities exhibited by this compound and its derivatives underscores the importance of this scaffold in modern drug discovery. From potent enzyme inhibitors for metabolic diseases to novel antiviral and anticancer agents, and its emerging role in the complex field of neuroscience, this compound continues to provide a fertile ground for therapeutic innovation. The data, protocols, and pathways presented in this technical guide offer a foundational understanding of the current landscape and are intended to facilitate further research and development in this promising area. As our understanding of the underlying biology of these diseases evolves, so too will the opportunities for leveraging the unique properties of this compound to design the next generation of targeted therapies.

References

- 1. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclohexylglycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylglycine (Chg) is a non-proteinogenic amino acid that is increasingly utilized in peptide-based drug design and development. Its bulky and hydrophobic cyclohexyl side chain imparts unique conformational constraints and properties to peptides. Incorporation of Chg can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and modulation of peptide secondary structure. These characteristics make it a valuable building block for developing novel peptide therapeutics, including opioid receptor modulators, apelin analogues, and somatostatin analogues.

This document provides detailed application notes and protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences can significantly enhance their pharmacological properties:

-

Increased Metabolic Stability: The sterically hindering cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby prolonging its in vivo half-life.

-

Enhanced Receptor Affinity and Selectivity: The hydrophobic nature of the cyclohexyl moiety can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to increased binding affinity and selectivity.

-

Modulation of Peptide Conformation: The rigid cyclohexyl side chain can induce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity.

A notable example of a therapeutic peptide containing this compound is Zilucoplan , a complement C5 inhibitor. The synthesis of Zilucoplan involves the incorporation of Fmoc-L-cyclohexylglycine-OH using standard solid-phase peptide synthesis protocols with coupling reagents like HBTU or HCTU.[1]

Challenges in Incorporating this compound

The primary challenge in utilizing Chg in SPPS is its significant steric bulk, which can lead to:

-

Low Coupling Efficiency: The bulky side chain can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in incomplete coupling reactions and deletion sequences.

-

Increased Racemization: Sterically hindered amino acids are more prone to racemization (epimerization) during the activation and coupling steps, which can lead to diastereomeric impurities that are difficult to separate.[2]

-

Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to the aggregation of the growing peptide chain on the solid support, further reducing coupling efficiency.

Data Presentation: Coupling Reagent Performance

| Coupling Reagent | Additive | Base | Relative Coupling Efficiency for Bulky Amino Acids | Risk of Racemization | Key Considerations |

| HATU | HOAt | DIPEA, Collidine | Very High | Low to Moderate | Highly reactive, often the reagent of choice for difficult couplings.[3][4][5] |

| HBTU | HOBt | DIPEA, NMM | High | Moderate | A reliable and cost-effective option, but may be less efficient than HATU for highly hindered couplings.[5] |

| COMU | OxymaPure® | DIPEA | Very High | Low | A third-generation uronium salt with high reactivity, comparable or superior to HATU, and considered safer than benzotriazole-based reagents.[3] |

| PyBOP | HOBt | DIPEA | High | Moderate | A phosphonium-based reagent, effective for many standard and challenging couplings. |

| DIC/HOBt | HOBt | - | Moderate to High | Low to Moderate | A carbodiimide-based method, generally slower but can be effective and is a cost-effective option. |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cyclohexylglycine-OH

This protocol is a starting point for the incorporation of Chg and may require optimization based on the specific peptide sequence.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Chg-OH (3-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-4 eq.), and an additive (e.g., HOAt, 3-4 eq.) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.

Protocol 2: Optimized Protocol for Difficult Chg Couplings (Double Coupling)

If the standard protocol results in incomplete coupling, a double coupling strategy is recommended.

-

Perform Initial Coupling: Follow steps 1-5 of Protocol 1.

-

Wash: After the first coupling, thoroughly wash the resin with DMF (3-5 times).

-

Second Coupling: Prepare a fresh solution of activated Fmoc-Chg-OH as described in step 4 of Protocol 1.

-

Add to Resin: Add the fresh activation mixture to the resin and allow it to react for an additional 1-2 hours.

-

Wash and Monitor: Wash the resin with DMF (5-7 times) and perform a ninhydrin test to confirm completion.

Protocol 3: Minimizing Racemization during Chg Coupling

To minimize the risk of epimerization, particularly when using highly activating reagents, the following modifications are recommended.

-

Choice of Base: Replace DIPEA with a more sterically hindered and less basic amine such as 2,4,6-collidine.[1]

-

Pre-activation Time: Minimize the pre-activation time of the Fmoc-Chg-OH before adding it to the resin.

-

Temperature Control: For microwave-assisted SPPS, consider lowering the coupling temperature to 50°C to reduce the risk of racemization.[1][6]

Protocol 4: Peptide Cleavage and Deprotection

-

Resin Washing and Drying: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Troubleshooting strategies for challenges encountered during the coupling of this compound.

References

Application Notes and Protocols for Fmoc-Cyclohexylglycine-OH: Synthesis and Utilization in Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclohexylglycine-OH (Fmoc-Chg-OH) is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide chemistry and drug discovery.[1] Its incorporation into peptide sequences imparts unique structural and functional properties, primarily due to the bulky and hydrophobic cyclohexyl side chain. This modification can enhance peptide stability, influence secondary structure, and improve bioavailability, making it a valuable tool in the design of novel therapeutics, particularly in cancer research and neuroscience.[1] These application notes provide a comprehensive overview of the synthesis of Fmoc-Cyclohexylglycine-OH, its application in solid-phase peptide synthesis (SPPS), and its role in modulating key signaling pathways.

Physicochemical Properties and Data Presentation

Fmoc-L-Cyclohexylglycine-OH is a white to off-white powder with a purity of ≥98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | Fmoc-L-Chg-OH, Fmoc-cyclohexyl-Gly-OH | [1] |

| CAS Number | 161321-36-4 | [1] |

| Molecular Formula | C23H25NO4 | [1] |

| Molecular Weight | 379.4 g/mol | [1] |

| Melting Point | 180-184 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]D20 = +6 ± 2° (c=1 in MeOH) | [1] |